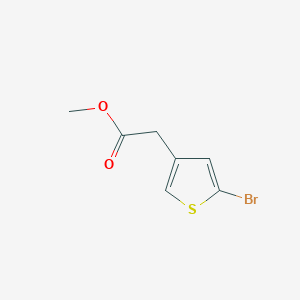

Methyl 2-bromothiophene-4-acetate

Description

Contextualization within Brominated Thiophene (B33073) Derivatives

Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that are fundamental in medicinal chemistry and materials science. ontosight.ainih.gov The introduction of a bromine atom to the thiophene ring creates brominated thiophenes, a group of compounds with enhanced reactivity and utility in various chemical reactions. ontosight.aiontosight.ai The position of the bromine atom on the thiophene ring significantly influences the compound's chemical and physical properties. ontosight.ai

Brominated thiophenes serve as crucial intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals and conducting polymers. ontosight.aiontosight.ai They are particularly important in cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. numberanalytics.com The reactivity of the carbon-bromine bond allows for the introduction of various functional groups onto the thiophene ring, making these compounds highly versatile building blocks. numberanalytics.comchemicalbook.com

Structural Significance of the 2-Bromo and 4-Acetate Substitution Pattern

The specific arrangement of the bromo and methyl acetate (B1210297) groups on the thiophene ring in methyl 2-bromothiophene-4-acetate is of particular importance. The bromine atom at the 2-position is highly reactive and readily participates in metallation and cross-coupling reactions. chemicalbook.comwikipedia.org This allows for the selective introduction of new substituents at this position.

The methyl acetate group at the 4-position provides another site for chemical modification. The ester functionality can be hydrolyzed to a carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or other esters. This dual functionality, with two distinct reactive sites, makes this compound a bifunctional building block, enabling the construction of complex molecular architectures.

Potential as a Versatile Intermediate for Advanced Chemical Synthesis

The unique structural features of this compound make it a valuable intermediate for the synthesis of a diverse range of target molecules. Its ability to undergo selective reactions at two different positions on the thiophene ring allows for a stepwise and controlled construction of complex structures.

For instance, the bromine atom can be utilized in a Suzuki coupling reaction to introduce an aryl or heteroaryl group, while the ester can be subsequently modified to introduce another desired functionality. This step-by-step approach is crucial in the total synthesis of natural products and the development of new pharmaceutical agents. The thiophene ring itself is a key component in many biologically active compounds, and the ability to precisely functionalize it using intermediates like this compound is of great interest to medicinal chemists. nih.gov

Below is a data table summarizing some of the key properties of related brominated thiophene derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-Bromothiophene (B119243) | 1003-09-4 | C4H3BrS | 163.04 | Colorless liquid, precursor to several drugs. chemicalbook.comwikipedia.orgnih.gov |

| Methyl 4-bromothiophene-2-carboxylate | 62224-16-2 | C6H5BrO2S | 221.07 | Used in the synthesis of pyrazole (B372694) derivatives. echemi.com |

| 4-Bromo-2-methylthiophene | 29421-92-9 | C5H5BrS | 177.06 | Intermediate in organic synthesis. sigmaaldrich.com |

This table provides a snapshot of the chemical space surrounding this compound and highlights the importance of brominated thiophenes in organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrO2S |

|---|---|

Molecular Weight |

235.10 g/mol |

IUPAC Name |

methyl 2-(5-bromothiophen-3-yl)acetate |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)3-5-2-6(8)11-4-5/h2,4H,3H2,1H3 |

InChI Key |

NZOUIZBQVGRRPE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CSC(=C1)Br |

Origin of Product |

United States |

Strategic Synthetic Pathways to Methyl 2 Bromothiophene 4 Acetate

Convergent Synthesis from 2-Bromothiophene (B119243) Scaffolds

Convergent synthesis offers an efficient approach to complex molecules by bringing together pre-functionalized fragments. In the context of methyl 2-bromothiophene-4-acetate, this strategy commences with a 2-bromothiophene core, to which the acetate-containing side chain is subsequently attached at the C4 position.

Introduction of the Acetate (B1210297) Moiety at C4 via Directed Functionalization

One of the primary challenges in this approach is the regioselective introduction of the acetate group at the C4 position of the 2-bromothiophene ring. This can be accomplished through a series of directed functionalization reactions. A common method involves the initial acylation of 2-bromothiophene under Friedel-Crafts conditions. iust.ac.ir However, this typically leads to substitution at the more reactive C5 position. To achieve C4 functionalization, protecting group strategies or metal-halogen exchange followed by reaction with a suitable electrophile are often employed.

For instance, 2-bromothiophene can undergo metalation, typically with a strong base like n-butyllithium, followed by reaction with a suitable electrophile to introduce a handle for the acetate group. Subsequent manipulation of this functional group can then yield the desired acetic acid side chain.

Catalytic Approaches for Carbon-Carbon Bond Formation at the Thiophene (B33073) C4 Position

Modern synthetic chemistry has seen a surge in the use of catalytic methods for carbon-carbon bond formation, offering milder reaction conditions and higher selectivity. nih.govgrafiati.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for attaching side chains to aromatic and heteroaromatic rings. dntb.gov.ua

In the synthesis of this compound, a boronic acid or ester derivative of the acetate moiety could be coupled with a suitably activated 2-bromothiophene at the C4 position. The challenge lies in preparing the necessary C4-functionalized 2-bromothiophene precursor. This often requires multi-step sequences to install the required coupling partner at the desired position.

Regioselective Bromination of Methyl Thiophene-4-acetate

An alternative and often more direct strategy involves the late-stage bromination of a pre-formed methyl thiophene-4-acetate. The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction, targeting the C2 position of the thiophene ring.

Controlled Electrophilic Bromination at the Thiophene C2 Position

Thiophene and its derivatives readily undergo electrophilic aromatic substitution. vaia.comnumberanalytics.com The sulfur atom in the thiophene ring activates the adjacent α-positions (C2 and C5) towards electrophilic attack. When the C4 position is substituted with an electron-withdrawing group like an acetate, the C2 and C5 positions are still the most activated. Therefore, direct bromination of methyl thiophene-4-acetate with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent can lead to the desired 2-bromo product. dntb.gov.uaresearchgate.net

Careful control of reaction conditions, such as temperature and the choice of brominating agent and solvent, is crucial to prevent over-bromination or the formation of undesired isomers. iust.ac.ir For example, using a stoichiometric amount of NBS at low temperatures can favor mono-bromination at the most reactive site. researchgate.net

| Brominating Agent | Solvent | Temperature | Outcome |

| N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | Selective bromination at the α-position of the thiophene ring. |

| Bromine (Br₂) | Glacial Acetic Acid | <10°C | Yields 2-bromothiophene from thiophene. chemicalbook.com |

| Pyridinium Tribromide | Dichloromethane | -50 to 20°C | High selectivity and yield for 2-bromothiophene. google.com |

| Hydrogen Peroxide/HBr | Diethyl Ether | -20 to 10°C | A method for synthesizing 2-bromothiophene. guidechem.com |

Metalation-Halogenation Sequences for Bromine Introduction

For substrates where direct electrophilic bromination lacks selectivity, a metalation-halogenation sequence can be a powerful alternative. This involves the deprotonation of the thiophene ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with a bromine source.

In the case of methyl thiophene-4-acetate, deprotonation is expected to occur at the C5 position due to the directing effect of the sulfur atom and the electronic nature of the acetate group. To achieve bromination at the C2 position, one would need to employ a strategy that directs the metalation to this site. This could involve the use of a directing group or a carefully chosen base and reaction conditions.

Esterification and Transesterification Procedures

The final step in many synthetic routes to this compound is the formation of the methyl ester. This can be achieved either by esterification of the corresponding carboxylic acid (2-bromothiophene-4-acetic acid) or through transesterification of another ester.

Fischer esterification is a classic and widely used method for this transformation. athabascau.ca It involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. chemicalbook.come3s-conferences.org The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. chemicalbook.com

Formation of the Methyl Ester from Thiophene-4-acetic Acid Derivatives

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-bromothiophene-4-acetic acid. This classic reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst.

The general reaction is as follows:

C₆H₅BrO₂S + CH₃OH ⇌ C₇H₇BrO₂S + H₂O (2-bromothiophene-4-acetic acid + Methanol ⇌ this compound + Water)

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the oxygen atom of methanol forms a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product. athabascau.ca Because the reaction is reversible, specific conditions are manipulated to drive the equilibrium towards the product side. athabascau.ca

A typical laboratory-scale synthesis involves dissolving the starting acid, 2-bromothiophene-4-acetic acid, in an excess of methanol, which serves as both a reactant and the solvent. A catalytic amount of concentrated sulfuric acid is then added. chemicalbook.comgoogle.com The mixture is heated under reflux to achieve a complete reaction. chemicalbook.com Post-reaction workup generally involves cooling the mixture, removing the excess methanol under reduced pressure, and then neutralizing the acid catalyst. chemicalbook.com The crude product is often extracted with an organic solvent like dichloromethane, followed by drying and evaporation to yield the target ester. chemicalbook.com

Optimization of Esterification Conditions for Yield and Selectivity

Optimizing the Fischer esterification reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are systematically adjusted include the choice of catalyst, reaction temperature, and the ratio of reactants.

Catalyst Selection: Strong mineral acids are the conventional catalysts for Fischer esterification. Sulfuric acid (H₂SO₄) is frequently preferred over hydrochloric acid (HCl) due to its higher catalytic activity and its additional role as a dehydrating agent, which helps to absorb the water produced and shift the reaction equilibrium towards the ester product. athabascau.cae3s-conferences.org Studies comparing these catalysts in similar esterification reactions have shown that sulfuric acid leads to significantly higher reaction rates and yields. e3s-conferences.org

Reactant Ratio and Temperature: Employing a large excess of the alcohol (methanol) is a common strategy to drive the reaction forward, according to Le Châtelier's Principle. athabascau.ca The reaction temperature is also a critical factor. For instance, in the synthesis of a structurally similar compound, methyl 2-(4-bromophenyl)-2-methylpropionate, the reaction was conducted by heating to 63-67°C and stirring for 16 hours, which resulted in a 79% yield with a purity of 99.2%. google.com In another preparation, refluxing for just 30 minutes was sufficient to achieve a near-quantitative yield of 99%. chemicalbook.com The optimal temperature and time depend on the specific substrate and desired outcome.

The following table summarizes findings from research on optimizing esterification conditions for similar compounds.

| Parameter | Condition A | Condition B | Outcome | Reference |

| Catalyst | Sulfuric Acid (H₂SO₄) | Hydrochloric Acid (HCl) | H₂SO₄ provides a much higher reaction rate and ester yield. | e3s-conferences.org |

| Temperature | 60°C | Increased Temperature | An increase in temperature generally increases the reaction rate. | e3s-conferences.org |

| Duration | 16 hours | 30 minutes | Shorter reaction times can be sufficient for high yields depending on the substrate. | chemicalbook.comgoogle.com |

| Yield | 79% | 99% | Yields are highly dependent on the combination of catalyst, temperature, and reaction time. | chemicalbook.comgoogle.com |

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of thiophene derivatives to minimize environmental impact. These principles focus on creating more sustainable chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Solvent Selection and Catalytic Efficiency

Solvent Selection: The choice of solvent is a cornerstone of green synthesis. Traditional syntheses often use halogenated and toxic solvents. nih.gov Modern approaches prioritize the use of environmentally benign solvents. Ethanol, for example, is highlighted as a green solvent for the synthesis of halogenated thiophenes. nih.govuwf.edu Other green alternatives include the use of ionic liquids or deep eutectic solvents, which can enhance reaction efficiency while being more environmentally friendly than conventional organic solvents. rsc.org In some cases, reactions can be designed to be solvent-free, further reducing waste and environmental impact. rsc.orgnih.gov

Catalytic Efficiency: Green catalysis focuses on using catalysts that are highly efficient, non-toxic, and reusable. For thiophene synthesis, copper-mediated reactions have been developed that utilize inexpensive and readily available inorganic reagents like copper (II) sulfate (B86663) pentahydrate. nih.gov These reactions can proceed under mild conditions and produce high yields, eliminating the need for harsher reagents. nih.govuwf.edu The development of catalytic systems that can be recycled without significant loss of activity is also a key area of research, as it reduces both cost and waste. researchgate.net

Chemical Reactivity and Derivatization Potential of Methyl 2 Bromothiophene 4 Acetate

Transition Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromine Center

The bromine atom at the C2 position of the thiophene (B33073) ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. nih.govresearchgate.net In the context of methyl 2-bromothiophene-4-acetate, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C2 position. The reaction typically involves the palladium-catalyzed coupling of the bromothiophene with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. researchgate.netlibretexts.org

The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, various palladium catalysts, from simple salts like palladium(II) acetate (B1210297) to pre-formed complexes with phosphine (B1218219) ligands, have been employed. researchgate.netnih.gov The reaction is tolerant of a broad range of functional groups on the incoming aryl or heteroaryl boronic acid, making it a highly versatile tool for creating diverse molecular architectures. researchgate.net

Besides the Suzuki-Miyaura coupling, other cross-coupling reactions such as Kumada, Stille, and Negishi couplings provide alternative routes for C-C bond formation at the C2 position.

Kumada Coupling: This reaction utilizes an organomagnesium reagent (Grignard reagent) as the coupling partner. While highly effective, its application can be limited by the functional group tolerance due to the high reactivity of Grignard reagents. researchgate.net

Stille Coupling: The Stille reaction employs organotin compounds. A key advantage is its tolerance to a wide variety of functional groups. However, the toxicity of organotin reagents is a significant drawback. libretexts.org

Negishi Coupling: This method involves the use of organozinc reagents, which are generally more reactive than organoboron compounds but less so than organomagnesium compounds, offering a balance of reactivity and functional group compatibility. researchgate.netnih.gov

These reactions expand the toolbox for synthetic chemists, allowing for the strategic introduction of different organic fragments onto the thiophene core. researchgate.net

The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of alkenes. organic-chemistry.orgmdpi.com In the case of this compound, the Heck reaction allows for the introduction of a vinyl group at the C2 position by coupling with an alkene. The reaction typically proceeds with retention of the alkene stereochemistry. nih.govbeilstein-journals.org This method is particularly useful for synthesizing precursors to conjugated polymers and other materials with interesting electronic and optical properties. researchgate.net

Carbonylative cross-coupling reactions introduce a carbonyl group (CO) between the thiophene ring and the coupling partner. By reacting this compound with an alcohol or an organometallic reagent in the presence of carbon monoxide and a palladium catalyst, it is possible to synthesize esters and ketones, respectively. chemrxiv.org This reaction provides a direct route to a variety of carbonyl-containing thiophene derivatives, which are valuable intermediates in medicinal chemistry.

The mechanisms of these palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving three key steps: nih.govlibretexts.org

Oxidative Addition: The Pd(0) catalyst reacts with the this compound to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.orgyoutube.com

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Understanding these fundamental steps allows for the rational design of more efficient and selective catalytic systems. nih.gov

Functional Group Transformations of the Methyl Acetate Moiety at C4

The methyl acetate group at the C4 position offers another site for chemical modification, although it is generally less reactive than the C2-bromine. Standard functional group interconversions can be applied to this ester group. mit.educhemistry-chemists.comorganic-chemistry.org For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, an acid chloride, or other derivatives. acs.org Furthermore, the ester can be reduced to the corresponding alcohol. These transformations allow for further diversification of the thiophene scaffold and the introduction of a wide range of functionalities.

Hydrolysis to the Corresponding Carboxylic Acid

The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromothiophene-4-acetic acid. This reaction is typically carried out under basic conditions, for example, by heating with a solution of a hydroxide (B78521) salt like sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or ethanol. The reaction proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. stackexchange.com This is followed by the elimination of the methoxide (B1231860) ion, which is subsequently protonated by the solvent.

Alternatively, acid-catalyzed hydrolysis can also be employed, although it is generally slower than base-promoted hydrolysis. In some cases, particularly with sterically hindered esters, an alternative bimolecular base-catalyzed alkyl-oxygen cleavage (BAl2) mechanism may occur, involving a nucleophilic attack on the methyl group of the ester. stackexchange.com

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 2-(2-bromothiophen-4-yl)ethanol. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by a second hydride addition to the resulting aldehyde intermediate.

Reactions at the Alpha-Carbon of the Ester (e.g., Condensations, Alkylations)

The carbon atom adjacent to the ester group (the α-carbon) in this compound possesses acidic protons. libretexts.org These protons can be removed by a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate a resonance-stabilized enolate anion. libretexts.org This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with alkyl halides in an SN2 reaction. libretexts.orglibretexts.org This allows for the introduction of various alkyl groups at the α-position.

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions, such as the Claisen condensation or the aldol (B89426) condensation, with other carbonyl-containing compounds.

Nucleophilic Substitution Reactions of the C2-Bromine Atom

The bromine atom at the C2 position of the thiophene ring is susceptible to nucleophilic substitution, although this is generally less facile than in aliphatic systems.

Direct Displacement Reactions with Various Nucleophiles (e.g., Amines, Thiols)

The C2-bromine atom can be displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups onto the thiophene ring. pearson.com These reactions often require elevated temperatures and may be catalyzed by a base. nih.gov The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring (C3, C5)

The thiophene ring in this compound is an aromatic system and can undergo both electrophilic and nucleophilic aromatic substitution reactions.

Regioselectivity and Directing Effects of Substituents

The outcome of electrophilic aromatic substitution on the thiophene ring is directed by the existing substituents. researchgate.netlumenlearning.com The bromine atom at the C2 position is a deactivating but ortho-, para-directing group. The acetate group at the C4 position is also a deactivating group and a meta-director. The interplay of these two substituents determines the position of the incoming electrophile. researchgate.netlumenlearning.com

In general, electrophilic attack is favored at the C5 position, which is para to the bromine and meta to the acetate group. researchgate.netnih.gov This is because the C5 position is activated by the lone pairs of the sulfur atom and is the least deactivated position by the electron-withdrawing groups. The C3 position is less favored for electrophilic attack due to its proximity to the deactivating bromine atom.

Nucleophilic aromatic substitution on the thiophene ring is less common but can occur under specific conditions, particularly with strong nucleophiles and in the presence of activating groups. The bromine atom at C2 can be displaced by a nucleophile in a process that may proceed through a Meisenheimer complex intermediate.

Halogen-Dance Reactions

The "halogen dance" is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. rsc.orgwhiterose.ac.uk This reaction, typically induced by strong, hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), proceeds through a series of deprotonation and halogen-metal exchange steps, leading to a thermodynamically more stable regioisomer. researchgate.netresearchgate.net While specific studies on the halogen dance reaction of this compound are not prevalent, the reactivity can be inferred from the extensive research on other bromothiophene derivatives. imperial.ac.ukias.ac.in

The reaction is initiated by deprotonation of an acidic ring proton by the strong base to form a lithiated intermediate. whiterose.ac.uk For this compound, the most acidic proton is likely at the C5 position, influenced by the electron-withdrawing nature of the adjacent bromo and acetate groups. Subsequent intramolecular halogen migration can then occur. In mixed halothiophenes, it has been observed that the propensity for migration follows the order I > Br > Cl. imperial.ac.uk

The general mechanism for a halogen dance reaction on a bromothiophene involves the initial deprotonation, followed by a series of equilibria that "walk" the bromine atom to a different position on the thiophene ring. whiterose.ac.uk The final distribution of isomers is governed by the relative thermodynamic stabilities of the possible lithiated intermediates. ias.ac.in The reaction is often quenched with an electrophile to trap the rearranged organolithium species, allowing for the introduction of a new substituent at a specific position. imperial.ac.uk

Table 1: Predicted Halogen-Dance Reaction on this compound

| Starting Material | Reagents | Predicted Major Product | Reference |

| This compound | 1. LDA, THF, -78 °C2. Electrophile (E+) | Methyl 3-bromo-5-E-thiophene-4-acetate | whiterose.ac.ukimperial.ac.uk |

This table presents a predicted outcome based on established principles of halogen-dance reactions on substituted bromothiophenes.

C-H Functionalization Strategies

Direct C-H functionalization is a powerful and atom-economical method for the derivatization of heteroaromatic compounds, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov For thiophene derivatives, palladium-catalyzed cross-coupling reactions are a common strategy for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

In the case of this compound, the most reactive C-H bond for electrophilic attack or metal-catalyzed activation is at the C5 position. This is due to the electronic activation provided by the sulfur atom and the directing effects of the substituents. The C2 position is blocked by the bromo group, and the C3 position is generally less reactive in electrophilic substitutions on thiophenes.

Palladium-catalyzed direct arylation is a prominent C-H functionalization technique. acs.org This reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide. The reaction proceeds via a concerted metalation-deprotonation mechanism or through oxidative addition of the aryl halide to the palladium catalyst, followed by reaction with the thiophene C-H bond. rsc.org Given the substitution pattern of this compound, direct arylation would be expected to occur selectively at the C5 position.

Table 2: Predicted C-H Arylation of this compound

| Starting Material | Reagents | Predicted Product | Reference |

| This compound | Aryl-Br, Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA | Methyl 2-bromo-5-arylthiophene-4-acetate | rsc.orgacs.org |

This table illustrates a predicted outcome for a direct C-H arylation reaction based on known methodologies for substituted thiophenes.

Beyond arylation, other C-H functionalization reactions, such as alkynylation, can also be envisioned. nih.gov Catalyst-controlled regiodivergent C-H alkynylation has been demonstrated for 3-substituted thiophenes, allowing for selective functionalization at either the C2 or C5 position. nih.gov While the 2-bromo substituent in this compound already occupies one of these positions, the principles of catalyst and ligand control could potentially be applied to achieve selective functionalization at the remaining C-H positions under specific conditions.

Role As a Precursor in Diverse Academic Research Fields

Synthesis of Novel Heterocyclic Systems

The reactivity of the carbon-bromine bond in Methyl 2-bromothiophene-4-acetate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nih.govresearchgate.netnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures.

One significant application is in the synthesis of thieno[3,2-c]pyridines. google.com These fused heterocyclic systems are of considerable interest due to their presence in a wide array of biologically active molecules. researchgate.net The synthesis often involves a sequence of reactions where the thiophene (B33073) ring of this compound serves as the foundation for the annulation of the pyridine (B92270) ring.

Researchers have successfully employed Suzuki and Stille coupling reactions to introduce various aryl and heteroaryl substituents at the 2-position of the thiophene ring. mdpi.comnih.gov This versatility allows for the creation of a library of thienopyridine derivatives with tailored electronic and steric properties, which can then be evaluated for their potential pharmacological activities. For instance, novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and shown to possess potential antitumor effects. mdpi.com

The general strategy for these syntheses is outlined below:

| Starting Material | Reaction Type | Key Reagents | Resulting Heterocyclic System |

|---|---|---|---|

| This compound | Suzuki Coupling | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | Methyl 2-arylthiophene-4-acetate |

| This compound | Stille Coupling | Organostannane (e.g., Aryl-Sn(Bu)3), Palladium catalyst (e.g., PdCl2(PPh3)2) | Methyl 2-arylthiophene-4-acetate |

| Substituted Thiophene Intermediate | Intramolecular Cyclization | Acid or Base catalyst | Thieno[3,2-c]pyridine derivative |

Monomer in Conjugated Polymer Research for Materials Science

In the field of materials science, this compound serves as a crucial monomer for the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds along their backbone, exhibit interesting electronic and optical properties, making them suitable for a range of applications. rsc.org

The development of organic field-effect transistors (OFETs) and other organic electronic devices relies heavily on the design of new semiconducting materials. nih.govwikipedia.org Thiophene-based polymers are particularly promising due to their good charge carrier mobilities and environmental stability. merckmillipore.com

This compound can be polymerized through various cross-coupling methods, such as Kumada, Suzuki, and Stille polymerizations, to yield poly(thiophene-4-acetate) derivatives. The ester functionality provides a handle for further modification, allowing for the fine-tuning of the polymer's solubility, processability, and electronic properties. The regioregularity of the resulting polymer is a critical factor influencing its performance, with regioregular polymers generally exhibiting higher crystallinity and charge carrier mobility. rsc.org

The performance of these materials in electronic devices is often evaluated by fabricating thin-film transistors and measuring key parameters.

| Device Parameter | Description | Significance |

|---|---|---|

| Carrier Mobility (μ) | The velocity of charge carriers (electrons or holes) in the material under an applied electric field. | Higher mobility leads to faster device operation. |

| On/Off Current Ratio | The ratio of the current when the transistor is in the "on" state to the current when it is in the "off" state. | A high on/off ratio is crucial for low power consumption and clear signal discrimination. nih.gov |

| Threshold Voltage (Vth) | The minimum gate voltage required to turn the transistor "on". | A low threshold voltage is desirable for low-power applications. nih.gov |

Building Block for Complex Natural Product Analogs and Derivatives

The thiophene ring is a structural motif found in a number of natural products and their synthetic analogs, many of which exhibit significant biological activity. This compound provides a versatile scaffold for the construction of such molecules. The bromo and ester functionalities allow for sequential and regioselective introduction of various substituents, enabling the synthesis of a diverse range of natural product derivatives. These analogs are often used to probe structure-activity relationships and to develop new therapeutic agents.

Ligand Design for Coordination Chemistry

In coordination chemistry, the design of ligands with specific electronic and steric properties is crucial for controlling the reactivity and catalytic activity of metal complexes. The thiophene unit, with its sulfur atom, can act as a coordinating group. By incorporating the this compound moiety into larger molecular frameworks, chemists can create novel ligands. The bromine atom can be used as a handle for further functionalization, allowing for the synthesis of multidentate ligands. The ester group can also be modified or used as a coordination site. These tailored ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations. mdpi.com

Computational and Mechanistic Studies on Methyl 2 Bromothiophene 4 Acetate

Quantum Chemical Calculations (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For methyl 2-bromothiophene-4-acetate, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to determine its optimized geometry, vibrational frequencies, and electronic properties in the ground state. scispace.comresearchgate.net These calculations are fundamental to understanding the molecule's inherent stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, signifying its nucleophilic character. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For thiophene (B33073) derivatives, the distribution and energy of these orbitals are heavily influenced by the substituents. In a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, DFT calculations determined the HOMO and LUMO energies, revealing how substituents dictate the electronic landscape. cardiff.ac.uk For this compound, the electron-withdrawing bromine atom and methyl acetate (B1210297) group are expected to lower the energy of both the HOMO and LUMO and influence the HOMO-LUMO gap, which in turn governs its reactivity in pericyclic reactions and interactions with other molecules. cardiff.ac.ukresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Substituted Thiophenes Note: This table presents typical values for related thiophene compounds to illustrate the concepts, as specific experimental data for this compound is not available.

| Compound Class | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Halogenated Thiophene mdpi.com | -6.5 | -1.5 | 5.0 |

| Thiophene Carboxylic Acid Derivative mdpi.com | -7.0 | -2.0 | 5.0 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com It illustrates the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ekb.eg The potential is typically color-coded, with red indicating the most negative (electron-rich) areas and blue representing the most positive (electron-poor) areas.

For this compound, an MESP map would reveal negative potential (red/yellow) around the carbonyl oxygen atoms of the methyl acetate group and, to a lesser extent, the bromine atom, due to their high electronegativity. These sites are susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly those on the thiophene ring, indicating sites prone to nucleophilic attack. researchgate.netnih.gov MESP analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will dock with biological receptors or interact with other reagents. mdpi.com

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These global reactivity descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO).

Chemical Hardness (η): Defined as half the energy difference between the LUMO and HOMO (η = (E_LUMO - E_HOMO) / 2), chemical hardness measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.netmdpi.com

Electronegativity (χ): Calculated as the negative of the average of the HOMO and LUMO energies (χ = -(E_HOMO + E_LUMO) / 2), it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index, defined as ω = χ² / (2η), quantifies the ability of a species to accept electrons. researchgate.netcapes.gov.br A higher electrophilicity index indicates a greater capacity to act as an electrophile.

In studies of substituted thiophenes, these descriptors have been used to create a quantitative scale of reactivity. nih.gov For instance, the reactivity of various 2-thiophene carboxylic acid derivatives was rationalized using these parameters, showing that a 2-bromo substituent influences the molecule's electrophilic character. mdpi.com For this compound, these calculations would provide a quantitative measure of its stability and reactivity profile.

Table 2: Representative Global Reactivity Descriptors for a Brominated Aromatic Compound Note: Data is based on a representative brominated aromatic acid to illustrate typical values. researchgate.net

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.12 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 5.17 |

| Chemical Hardness (η) | 2.59 |

| Electronegativity (χ) | 4.54 |

Theoretical Investigations into Reaction Mechanisms and Selectivity

Beyond static properties, DFT is a powerful tool for exploring the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, characterize transition states, and understand the origins of chemical selectivity.

A reaction mechanism can be computationally modeled by calculating the energies of reactants, intermediates, transition states, and products. The resulting energy profile provides the Gibbs free energy barriers (activation energies) for each step. researchgate.net A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. rutgers.edu Its structure provides a snapshot of the bond-breaking and bond-forming processes.

For reactions involving substituted thiophenes, such as nucleophilic aromatic substitution (SNAr), theoretical studies have elucidated multi-step pathways. nih.gov These studies characterize the transition states for the initial nucleophilic attack and for the subsequent departure of the leaving group. rutgers.edu For example, in the reaction of n-BuLi with bromothiophene, the mechanism proceeds through the formation of an ate-complex, the stability of which is crucial to the reaction outcome. up.ac.za Theoretical analysis of a potential reaction of this compound, such as a Suzuki coupling or a substitution reaction, would involve locating the relevant transition states and calculating the activation barriers to predict the reaction's feasibility and kinetics. berkeley.eduacs.org

When a multi-substituted thiophene undergoes a reaction, the question of which position will react (regioselectivity) is paramount. This selectivity is governed by a combination of steric and electronic factors. The substituents on the thiophene ring—in this case, a bromine atom at C2 and a methyl acetate group at C4—exert directing effects.

Computational studies can effectively predict and explain regioselectivity. For electrophilic substitution, the preferred site of attack is typically the most nucleophilic carbon, which can be identified using local reactivity descriptors derived from FMO analysis or MESP maps. For metalation reactions, such as with organolithium reagents, the outcome depends on the directing ability of the substituents and the stability of the resulting lithiated intermediate. up.ac.za A computational investigation into the regioselectivity of this compound would involve modeling the attack of a reagent at all possible positions (C3 and C5) and comparing the activation energies for each pathway. nih.gov The pathway with the lowest energy barrier would correspond to the major product, thus explaining the observed or predicted regioselectivity.

In Silico Modeling for Structure-Reactivity Relationships

In the absence of extensive experimental data, in silico modeling and computational studies serve as powerful tools to predict and understand the structure-reactivity relationships of chemical compounds. For this compound, computational approaches can elucidate the influence of the bromo and methyl acetate substituents on the electronic properties and, consequently, the reactivity of the thiophene ring. While specific computational studies on this compound are not extensively documented in publicly available literature, general principles derived from studies on substituted thiophenes can be applied to forecast its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) studies on various thiophene derivatives have consistently highlighted the significance of electronic parameters in modulating their reactivity and biological activity. nih.govbenthamdirect.com Key descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment are crucial in these models. nih.gov For instance, the electronic properties of substituted thiophenes have been shown to play a dominant role in their anti-inflammatory and antimicrobial activities. nih.govresearchgate.net

The thiophene ring is considered an aromatic system, though its aromaticity is less pronounced than that of benzene. wikipedia.org The sulfur atom participates in the π-electron system, which makes the ring susceptible to electrophilic substitution reactions, generally more so than benzene. nih.govnumberanalytics.com The position of substituents dramatically influences the reactivity of the thiophene ring.

In the case of this compound, the bromine atom at the 2-position and the methyl acetate group at the 4-position exert distinct electronic effects. The bromine atom is an electron-withdrawing group through induction but can also donate electron density through resonance. The methyl acetate group is also electron-withdrawing. These substitutions modulate the electron density around the thiophene ring, affecting its susceptibility to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) calculations are a common in silico method used to investigate the structural and electronic properties of thiophene derivatives. nih.govresearchgate.net Such calculations can provide insights into frontier molecular orbitals (HOMO and LUMO), which are central to chemical reactivity. The distribution and energy of these orbitals can predict the most likely sites for metabolic oxidation or for participation in chemical reactions like cross-coupling. nih.govfemaflavor.org For example, in Suzuki cross-coupling reactions involving bromothiophenes, the carbon-bromine bond is the reactive site. nih.govresearchgate.net

The following table summarizes the predicted influence of the substituents on the reactivity of the thiophene ring in this compound based on general principles of organic chemistry and findings from related computational studies.

| Position | Substituent | Electronic Effect | Predicted Impact on Reactivity |

| 2 | Bromo (-Br) | Inductively withdrawing, weakly deactivating | Site for nucleophilic substitution and cross-coupling reactions. Directs electrophilic attack to other positions. |

| 3 | -H | - | Potential site for electrophilic substitution, activated by the sulfur atom but influenced by adjacent substituents. |

| 4 | Methyl Acetate (-CH₂COOCH₃) | Electron-withdrawing | Deactivates the ring towards electrophilic substitution, particularly at adjacent positions. |

| 5 | -H | - | A likely site for electrophilic attack due to activation by the sulfur atom and being ortho to the bromo group. |

In silico tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of thiophene derivatives. mdpi.comresearchgate.net These predictions are based on the molecule's structural features and physicochemical properties. For instance, the metabolism of substituted thiophenes can involve S-oxidation or ring epoxidation, processes that are influenced by the electronic nature of the substituents. femaflavor.org

The table below outlines key computational descriptors and their general implications for the reactivity of a molecule like this compound, based on QSAR and computational studies of related thiophenes.

| Computational Descriptor | General Implication for Reactivity |

| HOMO Energy | Higher energy indicates greater ease of donating electrons (nucleophilicity) and susceptibility to electrophilic attack. |

| LUMO Energy | Lower energy indicates greater ease of accepting electrons (electrophilicity) and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | A smaller gap generally correlates with higher chemical reactivity. |

| Dipole Moment | Influences solubility and intermolecular interactions, which can affect reaction rates and biological activity. nih.gov |

| Electrostatic Potential | Maps regions of positive and negative charge on the molecule, indicating likely sites for electrophilic and nucleophilic attack. |

While these general principles provide a framework for understanding the structure-reactivity relationships of this compound, specific and detailed computational studies on this particular molecule would be necessary to provide more precise quantitative predictions.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in Methyl 2-bromothiophene-4-acetate can be determined.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of similar structures like 2-bromothiophene (B119243) chemicalbook.com and methyl acetate (B1210297) derivatives chemicalbook.com, the following proton signals are expected:

Thiophene (B33073) Protons: The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The proton at the 5-position would likely be downfield due to the deshielding effect of the adjacent bromine atom, while the proton at the 3-position would be slightly more upfield.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the thiophene ring are expected to produce a singlet in the region of δ 3.5-4.0 ppm.

Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group will give a sharp singlet, typically appearing around δ 3.7 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for each unique carbon atom. Drawing comparisons with 2-bromothiophene researchgate.net and methyl acetate libretexts.org, the predicted chemical shifts are as follows:

Carbonyl Carbon (C=O): This carbon is the most deshielded and is expected to appear far downfield, typically in the range of δ 165-175 ppm.

Thiophene Carbons: The four carbons of the thiophene ring will each give a distinct signal. The carbon atom bonded to the bromine (C2) is expected to be significantly shielded by the "heavy atom effect" of bromine, appearing around δ 110-120 ppm. The other thiophene carbons (C3, C4, and C5) would resonate in the aromatic region (δ 120-140 ppm).

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to have a chemical shift in the range of δ 30-40 ppm.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is anticipated to appear in the upfield region of the spectrum, around δ 50-55 ppm.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| Thiophene H (position 5) | ~7.5-7.8 | Doublet |

| Thiophene H (position 3) | ~7.1-7.3 | Doublet |

| Methylene (-CH₂-) | ~3.8 | Singlet |

| Methyl (-OCH₃) | ~3.7 | Singlet |

| Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Thiophene C4 | ~135 |

| Thiophene C5 | ~130 |

| Thiophene C3 | ~128 |

| Thiophene C2 (-Br) | ~115 |

| Methyl (-OCH₃) | ~52 |

| Methylene (-CH₂-) | ~35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

The molecular weight of this compound (C₇H₇BrO₂S) is approximately 234.99 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units.

Key fragmentation pathways can be predicted based on the structure of the molecule and known fragmentation patterns of similar compounds nih.govdocbrown.info:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with an m/z corresponding to [M - 31]⁺.

Loss of the carbomethoxy group (-COOCH₃): This cleavage would lead to a fragment with an m/z of [M - 59]⁺.

Cleavage of the methylene-thiophene bond: This could lead to the formation of a bromothienyl-methyl cation or a related fragment.

Loss of a bromine atom: This would result in a fragment ion at [M - 79]⁺ or [M - 81]⁺.

| Ion | Predicted m/z | Description |

| [M]⁺ | ~234/236 | Molecular ion |

| [M - OCH₃]⁺ | ~203/205 | Loss of methoxy group |

| [M - COOCH₃]⁺ | ~175/177 | Loss of carbomethoxy group |

| [C₅H₃BrS]⁺ | ~174/176 | Bromothienyl fragment |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on data for related esters and thiophene compounds nih.govnih.gov, the following key absorptions are predicted:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group will likely appear as two bands, one for the C-O-C asymmetric stretch around 1250-1200 cm⁻¹ and another for the symmetric stretch around 1100-1000 cm⁻¹.

C-H Stretch: The C-H stretching vibrations of the thiophene ring (aromatic C-H) are expected to appear just above 3000 cm⁻¹, while the C-H stretches of the methylene and methyl groups (aliphatic C-H) will be observed just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1600-1450 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration is expected to be found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Intensity |

| C=O (Ester) | 1735-1750 | Strong |

| C-O (Ester) | 1200-1250 | Strong |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium |

| C=C (Thiophene) | 1450-1600 | Medium-Weak |

| C-Br | 500-600 | Medium-Weak |

Emerging Research Frontiers and Future Prospects

Development of Highly Sustainable Synthetic Protocols

The development of environmentally benign and efficient methods for the synthesis of Methyl 2-bromothiophene-4-acetate is a critical first step towards its widespread use. Traditional synthetic routes often involve harsh reagents and generate significant waste. Future research will likely focus on greener alternatives.

A plausible synthetic strategy could involve the esterification of 2-bromothiophene-4-acetic acid. The synthesis of the precursor, 2-bromothiophene-4-carboxylic acid, has been reported. orgsyn.org A subsequent Fischer-Speier esterification, using methanol (B129727) in the presence of an acid catalyst, would yield the desired methyl ester. youtube.com This method, while established, can be optimized for sustainability by using solid acid catalysts or enzymatic approaches.

Another potential route starts with the direct bromination of a suitable thiophene (B33073) precursor. The selective bromination of thiophene itself typically yields 2-bromothiophene (B119243). chemicalbook.comwikipedia.org Achieving 2,4-disubstitution requires more controlled conditions. For instance, starting with a pre-functionalized thiophene, such as methyl thiophene-3-acetate, could direct bromination to the desired positions. chemicalbook.com

Future research will likely explore one-pot syntheses and catalytic C-H activation/functionalization strategies to minimize step counts and improve atom economy.

Chemo- and Regioselective Functionalization at Challenging Positions

The 2-bromo-4-acetate substitution pattern of this compound presents interesting challenges and opportunities for selective functionalization. The bromine atom at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, enabling the construction of complex molecular architectures. acs.orgmdpi.comnih.gov

The reactivity of the C-H bonds at the 3- and 5-positions also offers avenues for further derivatization. Directed metalation-protonation or the use of specific catalysts can achieve regioselective C-H functionalization, allowing for the introduction of additional substituents. nih.gov The interplay between the electron-withdrawing nature of the ester group and the directing effect of the bromine atom will be a key area of investigation to control the regioselectivity of these reactions.

A significant challenge will be to achieve chemoselectivity, for instance, performing a reaction at a C-H position without affecting the C-Br bond or the ester group. Research into orthogonal functionalization strategies will be crucial.

Table 1: Potential Cross-Coupling Reactions for this compound

| Cross-Coupling Reaction | Reagent | Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Methyl 2-arylthiophene-4-acetate |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Methyl 2-organothiophene-4-acetate |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Methyl 2-alkynylthiophene-4-acetate |

| Heck Coupling | Alkene | Pd(OAc)₂ | Methyl 2-alkenylthiophene-4-acetate |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand | Methyl 2-aminothiophene-4-acetate |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. uc.ptmdpi.comdurham.ac.uknih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes.

The synthesis of heterocyclic compounds, including thiophenes, has been successfully demonstrated in flow reactors. uc.ptmdpi.comdurham.ac.uk For instance, multi-step sequences involving reaction telescoping, where intermediates are not isolated, can be efficiently performed in a continuous manner. uc.pt This approach would be highly beneficial for the synthesis of complex molecules derived from this compound.

Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly explore the reaction space for the functionalization of this scaffold. This would accelerate the discovery of new derivatives with desired properties.

Table 2: Advantages of Flow Chemistry for Thiophene Synthesis

| Feature | Advantage in Thiophene Synthesis |

| Enhanced Heat Transfer | Improved control over exothermic reactions like bromination. |

| Precise Control of Reaction Time | Minimization of side reactions and decomposition of sensitive intermediates. |

| Increased Safety | Handling of hazardous reagents like bromine in a closed system. |

| Scalability | Facile scaling of production from milligrams to kilograms. |

| Automation | High-throughput screening of reaction conditions and catalysts. |

Exploration of Bio-inspired and Catalytic Transformations

The use of enzymes and bio-inspired catalysts represents a burgeoning field in organic synthesis, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. For this compound, biocatalytic approaches could be particularly valuable for the transformation of the ester group.

Lipases, for example, are widely used for the hydrolysis of esters to carboxylic acids and for transesterification reactions under mild conditions. nih.gov The enzymatic hydrolysis of this compound would provide access to 2-bromothiophene-4-acetic acid, a versatile intermediate for further modifications, such as amide bond formation. The reverse reaction, enzymatic esterification of the corresponding carboxylic acid, could also be a sustainable route to the target compound. nih.govrsc.org

Furthermore, the direct conversion of carboxylic acids to other functional groups, such as thiols, using photocatalysis is an emerging area of research that could be applied to derivatives of this compound. rsc.org The exploration of other biocatalytic reactions, such as hydroxylations or oxidations on the thiophene ring, could lead to the discovery of novel and valuable derivatives.

While direct experimental data on this compound is currently scarce, its chemical structure suggests a wealth of research opportunities. The development of sustainable synthetic methods, the exploration of selective functionalization strategies, the adoption of modern manufacturing technologies like flow chemistry, and the application of bio-inspired catalysis are all promising avenues that could elevate this compound from a chemical curiosity to a valuable tool in the synthesis of next-generation materials and pharmaceuticals. The journey to unlock the full potential of this compound is just beginning, and the frontiers of discovery are wide open.

Q & A

Q. What are the established synthetic routes for Methyl 2-bromothiophene-4-acetate, and how are intermediates characterized?

this compound is typically synthesized via bromination of thiophene derivatives followed by acetylation. A common approach involves:

- Bromination : Electrophilic substitution on thiophene-4-acetate using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent, 0–5°C) to minimize over-bromination .

- Esterification : Reaction of the brominated intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) .

- Characterization : Key intermediates are verified via ¹H/¹³C NMR (to confirm bromine substitution and ester formation) and FTIR (to track carbonyl stretching at ~1700–1750 cm⁻¹) .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

- NMR Spectroscopy : ¹H NMR identifies the thiophene ring protons (δ 6.8–7.5 ppm) and methyl ester protons (δ 3.7–3.9 ppm). ¹³C NMR confirms the ester carbonyl (δ 165–170 ppm) and bromine-induced deshielding of adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion [M+H]⁺ and fragments (e.g., loss of COOCH₃).

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, particularly if bromination yields positional isomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in this compound synthesis?

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during bromination .

- Catalyst Selection : Lewis acids like FeCl₃ enhance regioselectivity in thiophene bromination .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while greener solvents (e.g., ethanol-water mixtures) align with sustainable chemistry goals .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product from di-brominated byproducts .

Q. How should researchers address contradictory spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

- Tautomerism : Thiophene derivatives can exhibit ring-opening or keto-enol tautomerism under certain conditions.

- Impurity Interference : Trace solvents (e.g., DMSO) or moisture can distort signals. Dry samples and use deuterated solvents for clarity .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

- In Vitro Assays : Test derivatives for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays .

- Molecular Docking : Predict binding affinity to target proteins (e.g., NMDA receptors) using AutoDock Vina or Schrödinger Suite .

- Toxicity Screening : Use cell viability assays (MTT or resazurin) on human cell lines (e.g., HEK-293) to rule out cytotoxicity .

Data Contradictions and Resolution

Q. How can discrepancies in reported biological activities of this compound analogs be resolved?

- Dosage Consistency : Ensure uniform molar concentrations across studies to compare IC₅₀ values .

- Assay Variability : Standardize protocols (e.g., incubation time, buffer pH) between labs.

- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan or PRISMA guidelines) to identify trends .

Q. Why do crystallographic data for this compound derivatives sometimes conflict with computational models?

- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonding) in the solid state can distort bond angles vs. gas-phase calculations .

- Thermal Motion : High thermal displacement parameters (B-factors) in X-ray data may indicate flexibility not captured in static models .

Methodological Recommendations

Q. What are best practices for scaling up this compound synthesis without compromising purity?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions at larger scales .

- In-line Monitoring : Use FTIR or Raman probes to track reaction progress in real time .

Q. How can researchers mitigate instability issues during storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.